molecular formula C2H4Cl6Si2 B1205221 1,2-Bis(trichlorosilyl)ethane CAS No. 2504-64-5

1,2-Bis(trichlorosilyl)ethane

Cat. No. B1205221
CAS RN: 2504-64-5
M. Wt: 296.9 g/mol
InChI Key: WDVUXWDZTPZIIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,2-Bis(trichlorosilyl)ethane often involves the reaction of halogenated ethanes with metal-organic compounds. For instance, the synthesis of related bis(alkylating) reagents showcases the transition from intra- to intermolecular pathways, highlighting the importance of linker length within these reagents (Medina-Molner, Blacque, & Spingler, 2007). Similarly, the preparation of 1,2-bis(dichlorophosphino)ethane through reactions with appropriate Grignard reagents indicates a method that could be adapted for the synthesis of 1,2-Bis(trichlorosilyl)ethane (Burt, Chatt, Hussain, & Leigh, 1979).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1,2-Bis(trichlorosilyl)ethane reveals interesting coordination environments and bonding patterns. For example, a study on the crystal and molecular structure of a tris(trans-dichloro(μ-(1,2-bis(3,5-dimethylpyrazol-1-yl)ethane-N,N′)) palladium(II)) compound demonstrates complex trimeric structures and interactions between metal centers and ligands, which may provide insights into the structural aspects of 1,2-Bis(trichlorosilyl)ethane derivatives (Baker, Crass, Maniska, & Craig, 1995).

Chemical Reactions and Properties

Chemical reactions involving bis(trichlorosilyl) compounds, like 1,2-Bis(trichlorosilyl)ethane, often entail transformations that lead to the formation of novel structures. The dehydrochlorination of 1,2-bis[bis(trimethylsilyl)methylchlorophosphino]ethane, for instance, involves complex reactions that result in cyclic and polycyclic products, demonstrating the reactivity and potential for forming intricate molecular architectures (Ionkin & Marshall, 2003).

Physical Properties Analysis

The physical properties of 1,2-Bis(trichlorosilyl)ethane, such as volatility and stability, can be inferred from related compounds. For example, the synthesis and characterization of bis(organostannyl)ethanes reveal aspects of their volatility, stability, and coordination behavior, which are relevant for understanding the physical properties of silicon-based analogs (Jurkschat, Hesselbarth, Dargatz, Lehmann, Kleinpeter, Tzschach, & Meunier-Piret, 1990).

Chemical Properties Analysis

The chemical properties of 1,2-Bis(trichlorosilyl)ethane can be explored through the reactivity patterns of similar compounds. The thermal decomposition of brominated flame retardants, for example, provides insights into the stability and degradation pathways of chlorinated organosilicon compounds, which is crucial for understanding the environmental and chemical stability of 1,2-Bis(trichlorosilyl)ethane and its derivatives (Altarawneh & Dlugogorski, 2014).

Scientific Research Applications

1,2-Bis(trichlorosilyl)ethane is an alkylchlorosilane . It’s mainly utilized as a protective coating and a coupling agent that enhances the absorption of the self-assembled monolayer (SAM) on the surface of the metal . It chemically modifies the substrate material and acts as an anti-corrosive layer .

This compound is also used in the field of Self-Assembly & Contact Printing . It couples with surface atoms present on the metal surfaces . The application involves creating a protective coating on the metal surface, which can enhance the absorption of a self-assembled monolayer . This process chemically modifies the substrate material and acts as an anti-corrosive layer .

Safety And Hazards

1,2-Bis(trichlorosilyl)ethane is classified as a skin corrosive and causes severe skin burns and eye damage . It reacts violently with water . It is combustible and its containers may explode when heated .

Future Directions

As an alkylchlorosilane, 1,2-Bis(trichlorosilyl)ethane has potential applications in the development of protective coatings and coupling agents . Its ability to enhance the absorption of self-assembled monolayers on metal surfaces could be explored further in materials science .

properties

IUPAC Name

trichloro(2-trichlorosilylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl6Si2/c3-9(4,5)1-2-10(6,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVUXWDZTPZIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062477
Record name Ethylenebis(trichlorosilane)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(trichlorosilyl)ethane

CAS RN

2504-64-5
Record name 1,1′-(1,2-Ethanediyl)bis[1,1,1-trichlorosilane]
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URL https://commonchemistry.cas.org/detail?cas_rn=2504-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, 1,1'-(1,2-ethanediyl)bis(1,1,1-trichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, 1,1'-(1,2-ethanediyl)bis[1,1,1-trichloro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylenebis(trichlorosilane)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenebis(trichlorosilane)
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Synthesis routes and methods I

Procedure details

In the same apparatus and procedure as Example 1 above, 0.30 g (1.5 mmol) of tri-n-butylphosphine, 0.74 g (7.5 mmol) of 1,2-dichloroethane, and 10.2 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 12 hrs. The resulting mixture was distilled to give 1.5 g of 1,2-bis(trichlorosilyl)ethane (bp; 201° C., yield; 67%) and 0.1 g of 2-(chloroethyl)trichlorosilane (bp; 152-3° C., yield; 5%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

As in Example 1, 53.3 grams (0.33 mol) of vinyltrichlorosilane was reacted with 46.1 grams (0.34 mol) of trichlorosilane to obtain 96.0 grams (yield 98%) of 1,2-bis(trichlorosilyl)ethane.
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
46.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In the same apparatus and procedure as Example 1 above, 0.44 g (1.50 mmol) of tetrabutylphosphonium chloride, 0.74 g (7.5 mmol) of 1,2-dichloroethane, and 10.16 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.09 g of 1,2-bis(trichlorosilyl)ethane (yield; 54%).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

An example is the reaction of acetylene with HSiCl3 to give Cl3 SiCH2CH2SiCl3 in the first step of the process. An intermediate produced is CH2 =CHSiCl3, which can be used as starting material in place of acetylene and, when reacted with HSiCl3, leads to the same end product of the first step of the process, Cl3SiCH2CH2SiCl3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
DJ Frater, JW Mays, C Jackson, S Sioula… - Journal of Polymer …, 1997 - Wiley Online Library
The kinetics of formation of a chlorosilane‐linked polystyrene six‐arm star is reported. The precursor arm material (M n = 88,000) was made using anionic polymerization in benzene. …
Number of citations: 17 onlinelibrary.wiley.com
B Marciniec, J Guliński, W Urbaniak - Synthesis and Reactivity in …, 1982 - Taylor & Francis
Addition of trichlorosilane to vinyltrichlorosilane in the presence of tetrakis/triphenylphosphine/-palladium/0/results in the selective formation of 1,1-bis/trichlorosilyl/ethane/α-adduct/, …
Number of citations: 16 www.tandfonline.com
Y Fujimoto, M Heishi, A Shimojima… - Journal of Materials …, 2005 - pubs.rsc.org
Monoalkoxy derivatives of bis(trichlorosilanes) containing methylene, ethylene, and phenylene bridges (Cl3Si–R′–SiCl2OC16H33, R′ = –CH2–, –C2H4–, –C6H4–) were …
Number of citations: 16 pubs.rsc.org
NW Mitzel, H Schmidbaur, DWH Rankin… - Inorganic …, 1997 - ACS Publications
An optimized synthetic procedure for α,ω-bis(bromosilyl)alkanes, BrH 2 Si(CH 2 ) n SiH 2 Br (with n = 2 and 3), is proposed. 1,2-Bis(bromosilyl)ethane reacts with ammonia to give 1,4-…
Number of citations: 31 pubs.acs.org
안준영, 장태현 - 한국고분자학회학술대회연구논문초록집, 2015 - cheric.org
Star polymers are branched polymers consisting of several linear chains linked to a central core. The physical properties of star polymers are different from linear polymers depending …
Number of citations: 2 www.cheric.org
RH Krieble, CA Burkhard - Journal of the American Chemical …, 1947 - ACS Publications
Isobutyl-, 1-pentyl and cyclohexyltrichloro-silane and 1-, and 2-pentylmethyldichlorosilane have been prepared by the peroxide-catalyzed ad-dition of trichlorosilane or …
Number of citations: 99 pubs.acs.org
R Haneda, K Aramaki - Journal of the Electrochemical Society, 1998 - iopscience.iop.org
Two‐dimensional polymer films based on an alkanethiol (11‐mercapto‐1‐undecanol) monolayer modified with tetrachlorosilane, 1, 2‐bis (trichlorosilyl) ethane, 1, 8‐octanediol, and/or …
Number of citations: 60 iopscience.iop.org
H Araki, K Naka - Polymer journal, 2012 - nature.com
Dumbbell-shaped isobutyl-substituted C2-linked polyhedral oligomeric silsesquioxane (POSS)((1, 2-bis (heptaisobutyl-T8-silsesquioxy) ethane) IBDE), C3-linked POSS ((1, 3-bis (…
Number of citations: 38 www.nature.com
H Araki, K Naka - Macromolecules, 2011 - ACS Publications
Dumbbell-shaped trifluoropropyl-substituted C2-linked POSS (POSS-DE), C3-linked POSS (POSS-DP), and C6-linked POSS (POSS-DH) were prepared by corner-capping of hepta(3,3,…
Number of citations: 53 pubs.acs.org
B Marciniec, E Maćkowska, J Guliński… - … für anorganische und …, 1985 - Wiley Online Library
Catalytic, synthetic, and analytical investigations of the hydrosilylation of vinyltri(chloro, methyl)silanes by tri(chloro, methyl)silanes in the presence of palladium phosphine complexes …
Number of citations: 12 onlinelibrary.wiley.com

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